2,2-Dimethyl-1,3-dihydroinden-5-amine
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Overview
Description
“2,2-Dimethyl-1,3-dihydroinden-5-amine” is a chemical compound with the molecular formula C11H15N1. The compound is likely to be a derivative of indene, a polycyclic hydrocarbon. However, there is limited information available about this specific compound2.
Synthesis Analysis
The synthesis of “2,2-Dimethyl-1,3-dihydroinden-5-amine” is not explicitly mentioned in the available literature. However, amines can generally be synthesized through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones3.
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dihydroinden-5-amine” is not explicitly available in the literature. However, the compound likely contains an indene core, which is a fused cyclopentene and benzene ring, with amine (-NH2) and two methyl groups (-CH3) attached2.
Chemical Reactions Analysis
The specific chemical reactions involving “2,2-Dimethyl-1,3-dihydroinden-5-amine” are not detailed in the available literature. However, amines in general can undergo a variety of reactions such as alkylation, acylation, and elimination reactions4.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2,2-Dimethyl-1,3-dihydroinden-5-amine” are not detailed in the available literature. However, amines in general are known for their basicity and can form salts which are soluble in water6.
Scientific Research Applications
Exploration of Experimental and Theoretical Properties
Research on compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of DIMEDONE, similar to 2,2-Dimethyl-1,3-dihydroinden-5-amine, demonstrates their utility in synthesizing nitrogen-containing compounds. Experimental spectroscopies and theoretical studies using Density Functional Theory (DFT) provide insights into the structural and electronic properties of these compounds (Fatima et al., 2021).
Hydrogen Bonded Supramolecular Network
Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine, which shares structural similarities with 2,2-Dimethyl-1,3-dihydroinden-5-amine, highlight the role of weak interactions in forming supramolecular structures with carboxylic acids. These structures, characterized by X-ray diffraction and other techniques, showcase the potential of such compounds in supramolecular chemistry and crystal engineering (Jin et al., 2011).
Diastereoselective 1,3-Dipolar Cycloadditions
The use of secondary amines based on similar structures in diastereoselective 1,3-dipolar cycloadditions reveals their application in synthesizing cycloadducts with high yields and diastereomeric purity. This illustrates their role in organic synthesis, particularly in creating stereospecific compounds (Enders et al., 1998).
Reaction with Carbon Disulfide Under High Pressure
The reaction of similar compounds with carbon disulfide under high pressure demonstrates their reactivity and potential applications in synthetic chemistry. This research provides valuable information on the behavior of these compounds under different reaction conditions (Taguchi et al., 1988).
Safety And Hazards
The specific safety and hazards associated with “2,2-Dimethyl-1,3-dihydroinden-5-amine” are not detailed in the available literature. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
Future Directions
The future directions for “2,2-Dimethyl-1,3-dihydroinden-5-amine” are not explicitly mentioned in the available literature. However, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities5.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “2,2-Dimethyl-1,3-dihydroinden-5-amine”. Further research and studies are needed to gain a comprehensive understanding of this compound.
properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroinden-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)6-8-3-4-10(12)5-9(8)7-11/h3-5H,6-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOSLJXBBAURME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dihydroinden-5-amine |
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